tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate
Brand Name: Vulcanchem
CAS No.: 2306252-79-7
VCID: VC11666696
InChI: InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14(4)9-7-13-8-12(9)5-6-12/h9,13H,5-8H2,1-4H3/t9-/m1/s1
SMILES: CC(C)(C)OC(=O)N(C)C1CNCC12CC2
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol

tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate

CAS No.: 2306252-79-7

Cat. No.: VC11666696

Molecular Formula: C12H22N2O2

Molecular Weight: 226.32 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate - 2306252-79-7

Specification

CAS No. 2306252-79-7
Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
IUPAC Name tert-butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate
Standard InChI InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14(4)9-7-13-8-12(9)5-6-12/h9,13H,5-8H2,1-4H3/t9-/m1/s1
Standard InChI Key RFPGLKQZFNBZQW-SECBINFHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N(C)[C@@H]1CNCC12CC2
SMILES CC(C)(C)OC(=O)N(C)C1CNCC12CC2
Canonical SMILES CC(C)(C)OC(=O)N(C)C1CNCC12CC2

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of tert-butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate is C₁₂H₂₂N₂O₂, with a molar mass of 226.32 g/mol. The compound features a spirocyclic system where a cyclopropane ring is fused to a piperidine-like nitrogen-containing ring (Figure 1). The (7S) configuration denotes the absolute stereochemistry at the 7th position, which is critical for its biological activity . The tert-butyl carbamate group (-OC(O)N(CH₃)-) provides steric bulk and protects the amine functionality during synthetic transformations.

Key Structural Features:

  • Spiro[2.4]heptane Core: The compact spirocyclic framework introduces significant ring strain, influencing reactivity and conformational flexibility .

  • Chiral Center: The (7S) configuration is essential for enantioselective interactions in biological systems .

  • N-Methylcarbamate: Enhances metabolic stability compared to primary amines.

PropertyValueSource
CAS Number2306252-79-7
Molecular FormulaC₁₂H₂₂N₂O₂
Molecular Weight226.32 g/mol
IUPAC Nametert-butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate
SMILESCC(C)(C)OC(=O)N(C)[C@@H]1CNCC12CC2

Synthesis and Methodological Advances

The synthesis of tert-butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate builds on methodologies developed for related spirocyclic carbamates. A patent by WO2017190609A1 outlines a multi-step route for synthesizing the non-methylated analog, (7S)-5-azaspiro[2.4]heptane-7-yl tert-butyl carbamate, which provides foundational insights . Key steps include:

  • Noyori Asymmetric Hydrogenation: Employing Ru-BINAP catalysts to achieve high enantiomeric excess (ee) in the reduction of ketone intermediates .

  • Carbamate Protection: Introducing the tert-butyl carbamate group under basic conditions to shield the amine during subsequent reactions .

  • Mitsunobu Reaction: For stereochemical inversion, though this method faces scalability issues due to low volumetric efficiency .

For the N-methyl variant, an additional N-methylation step is required. This typically involves treating the primary amine intermediate with methylating agents like methyl iodide in the presence of a base. Recent optimizations focus on improving ee values (>98%) and reducing reliance on hazardous reagents such as cyanides .

Applications in Pharmaceutical Chemistry

This compound’s primary application lies in its role as a chiral building block for antibiotics. Sitafloxacin, a broad-spectrum fluoroquinolone, relies on structurally analogous intermediates for its synthesis . The N-methyl group in tert-butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate may enhance metabolic stability, making it advantageous for prodrug development.

Comparative Advantages:

  • Enantiomeric Purity: Methods using Ru-BINAP achieve ee values >98%, surpassing earlier techniques (e.g., 53% ee with JP2004099609A’s catalyst) .

  • Safety Profile: Avoids cyanide and nitromethane, addressing safety concerns in large-scale production .

ParameterRecommendation
Storage Temperature-20°C
Humidity<40% relative humidity
Light SensitivityStore in amber glass under inert atmosphere

Decomposition under acidic or basic conditions necessitates pH-neutral handling environments.

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